molecular formula C10H12BrN5O2 B138069 2-Amino-6-bromo-ddP CAS No. 132194-22-0

2-Amino-6-bromo-ddP

Cat. No.: B138069
CAS No.: 132194-22-0
M. Wt: 314.14 g/mol
InChI Key: WXINSBSCFDVBBO-NTSWFWBYSA-N
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Description

2-Amino-6-bromo-ddP is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medicinal chemistry for their potential therapeutic applications, particularly in antiviral and anticancer treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-bromo-ddP typically involves multiple steps, starting from a purine base. The bromination at the 6-position and the introduction of the amino group at the 2-position are key steps. The glycosylation reaction to attach the 2,3-dideoxy-beta-D-glycero-pentofuranosyl moiety is another critical step. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized for each step.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield, purity, and cost-effectiveness. This might involve continuous flow chemistry, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions might target the bromine atom, potentially replacing it with a hydrogen atom.

    Substitution: Nucleophilic substitution reactions could replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a nitro derivative, while substitution could produce various substituted purines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying nucleic acid interactions and enzyme mechanisms.

    Medicine: Potential antiviral and anticancer properties.

    Industry: Used in the synthesis of pharmaceuticals and biochemical research tools.

Mechanism of Action

The mechanism of action would depend on its specific application. In antiviral treatments, it might inhibit viral replication by incorporating into viral DNA or RNA, causing chain termination. In anticancer treatments, it could interfere with DNA synthesis in rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-chloro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
  • 2-Amino-6-fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Uniqueness

The presence of the bromine atom at the 6-position might confer unique reactivity and biological activity compared to other halogenated analogs. This could affect its binding affinity to enzymes or receptors, making it a valuable compound for specific therapeutic applications.

Properties

CAS No.

132194-22-0

Molecular Formula

C10H12BrN5O2

Molecular Weight

314.14 g/mol

IUPAC Name

[(2S,5R)-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H12BrN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1

InChI Key

WXINSBSCFDVBBO-NTSWFWBYSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3Br)N

SMILES

C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N

132194-22-0

Origin of Product

United States

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